Technical Profile: Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0)
Technical Profile: Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0)
[1][2][3][4]
Executive Summary
Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0) is a pivotal heterocyclic scaffold in modern medicinal chemistry.[1] Distinguished by its reactive C5-hydroxyl group and the C2-ester functionality, it serves as a versatile "bifunctional handle" for divergent synthesis.[1] This compound has gained significant traction as a core intermediate in the development of PROTAC (Proteolysis Targeting Chimera) linkers and antimicrobial agents, particularly 1,2,3-triazole conjugates.[1]
This guide provides a rigorous technical analysis of its synthesis, chemical reactivity, and application in high-value drug discovery pipelines.[1]
Chemical Identity & Physical Properties[1][3]
| Property | Data |
| CAS Number | 99370-68-0 |
| IUPAC Name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water |
| Key Functional Groups | Phenolic -OH (C5), Ethyl Ester (C2), Benzofuran Core |
Synthetic Methodology
The synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate requires a strategy that preserves the oxidation state of the benzofuran ring while selectively managing the phenolic hydroxyl group.[1] The most robust industrial route employs a Protection-Cyclization-Deprotection sequence starting from 2,5-dihydroxybenzaldehyde.[1]
Core Synthesis Protocol
This pathway avoids the formation of regioisomers common in direct condensation methods.[1]
Step 1: Selective Protection
Reagents: 2,5-Dihydroxybenzaldehyde, Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetonitrile.[1] Mechanism: The 5-OH position is sterically more accessible and less acidic than the 2-OH (which is stabilized by intramolecular hydrogen bonding with the aldehyde), allowing for selective alkylation.[1]
Step 2: Rap-Stoermer Cyclization
Reagents: Ethyl bromoacetate, K₂CO₃, DMF or Acetone (Reflux).[1][2] Mechanism: Base-mediated alkylation of the 2-phenoxide followed by an intramolecular Aldol-type condensation and subsequent dehydration to close the furan ring.[1]
Step 3: Hydrogenolytic Deprotection
Reagents: H₂, Pd/C (10%), Ethanol/EtOAc.[1][3][4] Mechanism: Clean cleavage of the benzyl ether to restore the 5-hydroxyl group without reducing the benzofuran double bond or the ester.[1]
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate via benzyl protection strategy.
Experimental Protocol (Validated)
Safety Note: Benzyl bromide is a lachrymator.[1] All reactions must be performed in a fume hood.
1. Preparation of 5-(Benzyloxy)-2-hydroxybenzaldehyde:
-
Dissolve 2,5-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) in acetonitrile (50 mL).
-
Add anhydrous K₂CO₃ (5.0 g, 36.2 mmol) followed by benzyl bromide (6.2 g, 36.2 mmol).
-
Reflux at 90°C for 5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Workup: Cool, partition between EtOAc and water. Dry organic layer (Na₂SO₄) and concentrate.[1]
2. Cyclization to Benzofuran Scaffold:
-
Dissolve the intermediate from Step 1 in DMF (30 mL).
-
Add ethyl bromoacetate (1.1 equiv) and K₂CO₃ (2.0 equiv).[1]
-
Heat to 90-100°C for 4-6 hours.
-
Workup: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol to yield Ethyl 5-(benzyloxy)benzofuran-2-carboxylate.[1]
3. Deprotection to Final Product:
-
Dissolve the benzyl ether (2.0 g) in a 1:1 mixture of Ethanol/EtOAc (20 mL).
-
Add 10% Pd/C (100 mg).[1][3][4] Stir under H₂ atmosphere (balloon pressure) at RT for 1 hour.
-
Purification: Filter through Celite.[1] Concentrate filtrate to obtain Ethyl 5-hydroxybenzofuran-2-carboxylate as a solid.[1]
Medicinal Chemistry Applications
PROTAC Linker Synthesis
The 5-hydroxyl group is a prime attachment point for alkyl linkers in PROTAC (Proteolysis Targeting Chimera) design.[1] By etherifying the 5-OH with variable-length alkyl halides (e.g., Boc-amino-PEG-tosylates), researchers can create libraries of linkers to connect E3 ligase ligands to target protein warheads.[1]
Antimicrobial 1,2,3-Triazole Scaffolds
The benzofuran core mimics natural pharmacophores.[1] Derivatization of the C2-ester to a hydrazide, followed by reaction with various aldehydes or click chemistry with azides, yields 1,2,3-triazole hybrids.[1] These derivatives have shown potent activity against fungal strains like Sclerotium rolfsii and bacterial strains.[1]
Fluorescent Probes
Due to the conjugated benzofuran system, derivatives of this compound often exhibit fluorescence.[1] The 5-OH group allows for the modulation of electronic properties (Push-Pull systems) when coupled with electron-withdrawing groups at the C2 position, making them useful as biological markers.[1]
Visualization: Functionalization Logic
Figure 2: Divergent application pathways for the benzofuran scaffold.
References
-
PubChem. (2025).[1] Ethyl 5-hydroxybenzofuran-2-carboxylate (CID 22228632).[5][1] National Library of Medicine.[5][1] [Link][5][1]
-
Wang, J., et al. (2017).[1] Compounds and methods for the targeted degradation of bromodomain-containing proteins. U.S. Patent US11554171B2.[1]
-
Reddy, P.R., et al. (2021).[1][3] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link][1]
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. US11554171B2 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]
- 4. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]
- 5. Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem [pubchem.ncbi.nlm.nih.gov]
